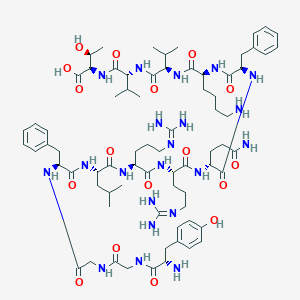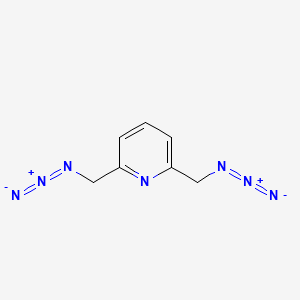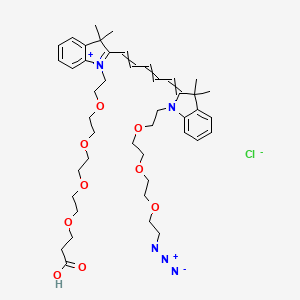
N-(azide-PEG3)-N'-(PEG4-acid)-Cy5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azide-PEG3)-N’-(PEG4-acid)-Cy5: is a complex chemical compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). This compound is often used in bioconjugation and fluorescence imaging due to its ability to link biomolecules and its strong fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions:
-
Synthesis of PEG Linkers:
- The PEG chains are then functionalized with azide and carboxylic acid groups, respectively.
PEG3 and PEG4: are synthesized through polymerization of ethylene oxide.
-
Conjugation with Cy5:
- The functionalized PEG linkers are conjugated to the Cy5 dye through a series of coupling reactions.
- Typical reaction conditions include the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous conditions.
Industrial Production Methods:
- Industrial production involves large-scale polymerization and functionalization of PEG, followed by purification and conjugation with Cy5 under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
- The azide group can undergo substitution reactions with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Coupling Reactions:
- The carboxylic acid group can participate in amide bond formation with amines using coupling agents.
Common Reagents and Conditions:
Copper(I) bromide: and for CuAAC.
DCC: and for amide bond formation.
Major Products:
Triazoles: from CuAAC.
Amides: from coupling reactions.
科学的研究の応用
Chemistry:
- Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology:
- Employed in fluorescence imaging to track cellular processes and protein interactions.
Medicine:
- Utilized in diagnostic imaging and targeted drug delivery systems.
Industry:
- Applied in the development of biosensors and diagnostic assays.
作用機序
Fluorescence Imaging:
- The Cy5 dye absorbs light at a specific wavelength and emits fluorescence, allowing visualization of tagged biomolecules.
Bioconjugation:
- The azide and carboxylic acid groups facilitate the attachment of the compound to various biomolecules, enabling targeted imaging and delivery.
類似化合物との比較
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy3
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy7
Uniqueness:
- N-(azide-PEG3)-N’-(PEG4-acid)-Cy5 has a unique fluorescence emission wavelength, making it suitable for multiplex imaging where multiple dyes are used simultaneously.
特性
分子式 |
C44H62ClN5O9 |
|---|---|
分子量 |
840.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |
InChIキー |
UKACGQMFZSBZHG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


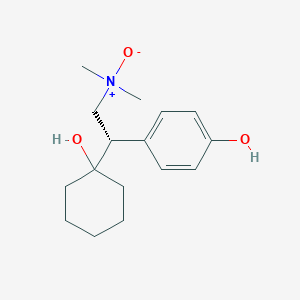

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
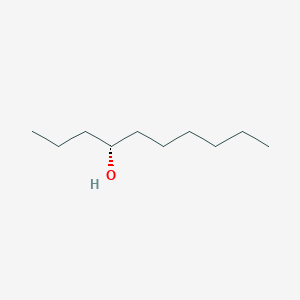
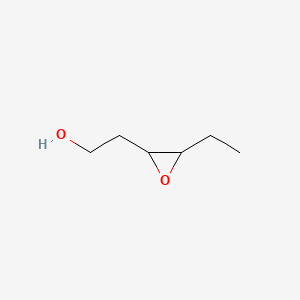
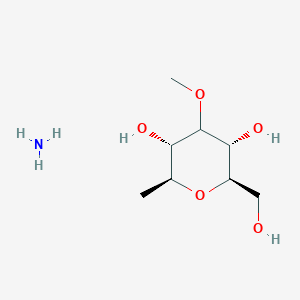


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)

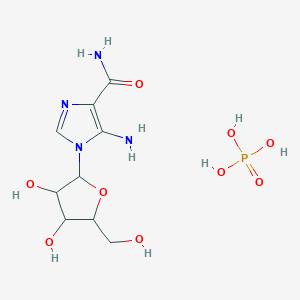
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
